molecular formula C7H7FN2O2 B123974 4-Fluoro-2-methyl-6-nitroaniline CAS No. 147285-87-8

4-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B123974
CAS No.: 147285-87-8
M. Wt: 170.14 g/mol
InChI Key: RQJZBCXRJPJGGV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-6-nitroaniline is an aromatic amine with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-6-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process begins with the nitration of 4-fluoro-2-methylaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position . The reaction is typically carried out under controlled conditions to ensure the selective nitration of the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 4-Fluoro-2-methyl-6-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-6-nitroaniline involves its interaction with various molecular targets depending on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and providing insights into their function . The presence of the nitro group can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZBCXRJPJGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438842
Record name 4-Fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147285-87-8
Record name 4-Fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methyl-6-nitroaniline
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Synthesis routes and methods I

Procedure details

A stirred solution of 22.4 grams (0.106 mole) of 5-fluoro-2-methylcarbonylamino-3-methylnitrobenzene, 100 mL of concentrated hydrochloric acid, and 100 mL of ethanol was heated at reflux for about 17 hours. The reaction mixture was cooled and poured into 500 grams of ice. The mixture was made basic with aqueous 50% sodium hydroxide. The resultant solid was collected by filtration and was thoroughly washed with water. The solid was dried at about 60° C. under vacuum, yielding 17.0 grams of 4-fluoro-2-nitro-6-methylaniline, mp 111°-113° C. The NMR spectrum was consistent with the proposed structure. The reaction was repeated to obtain more product.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (20 g, crude), concentrated hydrochloric acid (100 mL), and H2O (100 mL) was refluxed overnight. The reaction mixture was subsequently extracted with DCM. The organic phase was washed with aqueous NaHCO3 until the pH of the aqueous layer was >7. The organic phase was washed with water and dried over Na2SO4. The solvent was evaporated to give the title compound as a solid (5.5 g, 34%). 1H NMR (400 MHz, CDCl3) δ ppm 7.68 (1H, dd, J1=2.8 Hz, J2=9.2 Hz), 7.05 (1H, dd, J1=2.8 Hz, J2=8.0 Hz), 5.99 (2H, s), 2.19 (3H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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